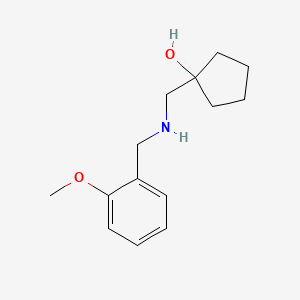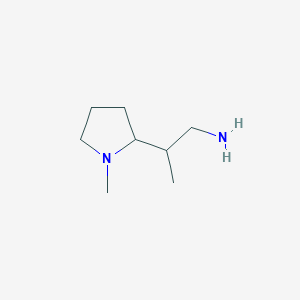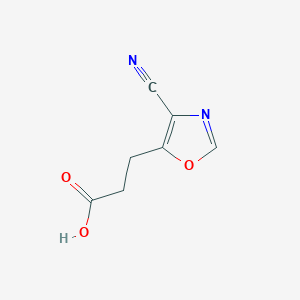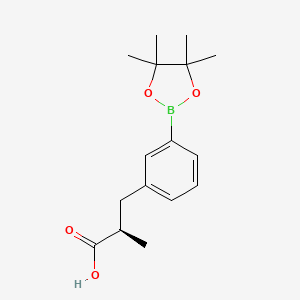![molecular formula C12H15N3 B13347950 2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13347950.png)
2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the [4 + 2] cycloaddition reaction of 1-azadienes with 2-carbon π-components . This reaction can be catalyzed by transition metals, which facilitate the formation of the fused ring system . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which are efficient for constructing the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of Grignard reagents or other organometallic intermediates. These methods allow for the efficient and high-yield production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products of these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Applications De Recherche Scientifique
2-(Cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Substituted-phenyl)imidazo[4,5-c]pyridine: Known for its antimicrobial activities.
2-Amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: Evaluated for anticancer properties.
Uniqueness
2-(Cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine is unique due to its specific cyclopentylmethyl substitution, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-4-9(3-1)7-12-14-10-5-6-13-8-11(10)15-12/h5-6,8-9H,1-4,7H2,(H,14,15) |
Clé InChI |
DQBHIPRIFSEFGS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC2=NC3=C(N2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
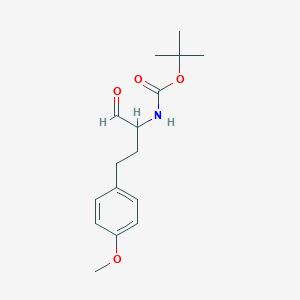
![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)
